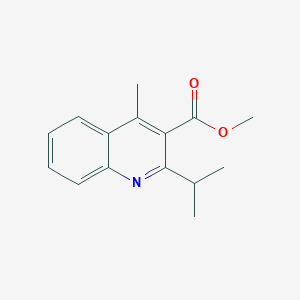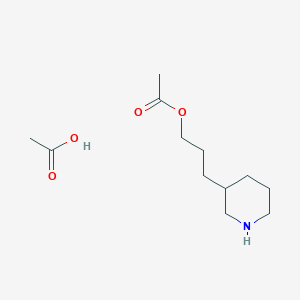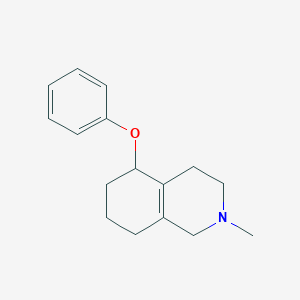
1-(6-Bromopyridin-2-YL)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Bromopyridin-2-YL)pyrrolidin-2-one is a chemical compound with the molecular formula C9H9BrN2O. It is a derivative of pyrrolidin-2-one, where a bromopyridinyl group is attached to the nitrogen atom of the pyrrolidinone ring.
Vorbereitungsmethoden
The synthesis of 1-(6-Bromopyridin-2-YL)pyrrolidin-2-one can be achieved through several routes. One common method involves the reaction of 6-bromopyridin-2-amine with pyrrolidin-2-one under specific conditions. The reaction typically requires a solvent such as toluene or dimethylformamide (DMF) and a base like cesium carbonate. The mixture is heated to facilitate the reaction, and a palladium catalyst (Pd(OAc)2) is often used to enhance the yield .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can improve the scalability of the synthesis process.
Analyse Chemischer Reaktionen
1-(6-Bromopyridin-2-YL)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromopyridinyl group to other functional groups.
Substitution: The bromine atom in the pyridinyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(6-Bromopyridin-2-YL)pyrrolidin-2-one has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in the study of biological pathways and interactions, particularly in the development of inhibitors for specific enzymes.
Wirkmechanismus
The mechanism of action of 1-(6-Bromopyridin-2-YL)pyrrolidin-2-one involves its interaction with specific molecular targets. The bromopyridinyl group can form hydrogen bonds and other interactions with target proteins, influencing their activity. The pyrrolidinone ring can also participate in binding interactions, stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(6-Bromopyridin-2-YL)pyrrolidin-2-one can be compared with other similar compounds, such as:
1-(5-Bromopyridin-2-YL)pyrrolidin-2-one: Similar structure but with the bromine atom at a different position on the pyridinyl ring.
1-(6-Bromopyridin-2-YL)piperidin-4-ol: Contains a piperidin-4-ol ring instead of a pyrrolidin-2-one ring.
1-(6-Bromopyridin-2-YL)piperidin-3-ol: Similar to the previous compound but with the hydroxyl group at a different position
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the bromopyridinyl and pyrrolidinone moieties, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
1027511-95-0 |
|---|---|
Molekularformel |
C9H9BrN2O |
Molekulargewicht |
241.08 g/mol |
IUPAC-Name |
1-(6-bromopyridin-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H9BrN2O/c10-7-3-1-4-8(11-7)12-6-2-5-9(12)13/h1,3-4H,2,5-6H2 |
InChI-Schlüssel |
LLAAHULUUFXMDX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1)C2=NC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Ethoxy-8-methoxyfuro[2,3-B]quinoline](/img/structure/B11867693.png)
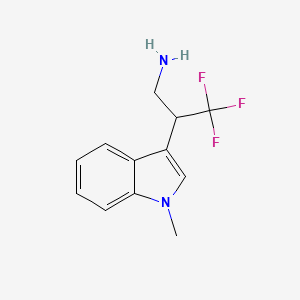



![2-(6-Fluoropyridin-3-YL)-5-methoxy-3H-imidazo[4,5-B]pyridine](/img/structure/B11867721.png)
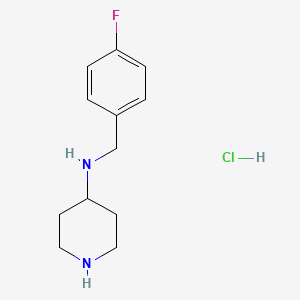
![[2,4'-Bipyridine]-3',5-dicarboxylic acid](/img/structure/B11867734.png)
![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B11867749.png)

